molecular formula C24H24N6O3 B2613771 3,4-diethoxy-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide CAS No. 1172258-08-0

3,4-diethoxy-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide

Cat. No.: B2613771
CAS No.: 1172258-08-0
M. Wt: 444.495
InChI Key: FFWHWRRGGLJDIK-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide is a complex organic compound that features a benzamide core substituted with diethoxy groups and an imidazole-pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide typically involves multi-step organic reactions

    Preparation of Benzamide Core: The benzamide core can be synthesized through the reaction of 3,4-diethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with aniline to yield the benzamide.

    Introduction of Diethoxy Groups: The diethoxy groups are introduced via an etherification reaction using ethanol and a suitable catalyst such as sulfuric acid.

    Formation of Imidazole-Pyrimidine Moiety: The imidazole-pyrimidine moiety is synthesized separately through a series of reactions involving the condensation of imidazole with pyrimidine derivatives. This moiety is then coupled with the benzamide core using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and pyrimidine moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3,4-diethoxy-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole-pyrimidine moiety is known to bind to active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This interaction can lead to various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

    3,4-diethoxy-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide: shares structural similarities with other benzamide derivatives and imidazole-containing compounds, such as:

Uniqueness

  • The unique combination of diethoxy groups and the imidazole-pyrimidine moiety in this compound provides distinct chemical and biological properties. This compound exhibits enhanced stability, solubility, and specific binding affinity to molecular targets, making it a valuable candidate for further research and development.

Properties

IUPAC Name

3,4-diethoxy-N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O3/c1-3-32-20-10-5-17(13-21(20)33-4-2)24(31)29-19-8-6-18(7-9-19)28-22-14-23(27-15-26-22)30-12-11-25-16-30/h5-16H,3-4H2,1-2H3,(H,29,31)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWHWRRGGLJDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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